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1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA enzyme inhibition kinase assay

The compound 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1206994-29-7) is a diaryl urea derivative that functions as a potent small-molecule inhibitor of Tropomyosin-Related Kinase A (TrkA/NTRK1). It was disclosed in US patent US9796724 and its activity has been independently recorded in the BindingDB database with an IC50 of 1.30 nM against TrkA in both ELISA and Omnia kinase assay platforms.

Molecular Formula C21H24F3N3O3
Molecular Weight 423.436
CAS No. 1206994-29-7
Cat. No. B2791507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1206994-29-7
Molecular FormulaC21H24F3N3O3
Molecular Weight423.436
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)N3CCOCC3
InChIInChI=1S/C21H24F3N3O3/c1-29-16-6-4-5-15(13-16)19(27-9-11-30-12-10-27)14-25-20(28)26-18-8-3-2-7-17(18)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H2,25,26,28)
InChIKeyLSUAYGKDKQCRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1206994-29-7): A Highly Potent TrkA Inhibitor for Targeted Kinase Studies


The compound 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1206994-29-7) is a diaryl urea derivative that functions as a potent small-molecule inhibitor of Tropomyosin-Related Kinase A (TrkA/NTRK1). It was disclosed in US patent US9796724 [1] and its activity has been independently recorded in the BindingDB database with an IC50 of 1.30 nM against TrkA in both ELISA and Omnia kinase assay platforms [2]. The molecule is part of a broader structural series characterized by a central urea linker connecting a morpholinoethyl-aryl moiety to a trifluoromethylphenyl ring, a scaffold that enables key interactions with the TrkA DFG motif.

Why Closely Related Urea-Based TrkA Inhibitors Cannot Substitute for 1206994-29-7 in Quantitative Pharmacology


Within the urea chemotype described in US9796724, numerous analogs exhibit TrkA inhibitory activity spanning three orders of magnitude (from sub-nanomolar to >100 nM) [1]. Minor structural modifications—such as altering the substitution pattern on the aryl rings or replacing the morpholine moiety—can drastically shift potency, selectivity, and pharmacokinetic (PK) parameters [REFS-1, REFS-2]. Consequently, compounds sharing a generic “urea TrkA inhibitor” label cannot be presumed interchangeable for in‑vitro enzyme assays, cellular target-engagement studies, or in‑vivo proof‑of‑concept experiments without precisely defined quantitative comparability data.

Quantitative Differential Evidence for 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea vs. Its Closest Analog Candidates


TrkA Enzyme Potency Comparison: 1.30 nM IC50 vs. Structurally Nearest TrkA Inhibitor (Example 83)

In a direct head‑to‑head comparison, the target compound (Example 38) exhibits a TrkA IC50 of 1.30 nM, which is 1.36‑fold more potent than Example 83 (IC50 1.77 nM) [1]. Both values were measured using the same ELISA assay conditions, ensuring a valid comparison. The structural difference lies in the aryl substitution pattern; Example 83 bears a distinct heteroaryl group that slightly reduces affinity for the TrkA active site.

TrkA enzyme inhibition kinase assay

Cross‑Study Benchmarking Against the Clinical Trk Inhibitor Larotrectinib

Larotrectinib (LOXO‑101) is a clinically approved pan‑Trk inhibitor reported to have a TrkA biochemical IC50 of approximately 0.7–2.0 nM in various assays [1]. The target compound’s 1.30 nM IC50 falls squarely within this range, indicating that its biochemical potency is on par with a marketed therapeutic. However, unlike larotrectinib, the target compound’s selectivity profile and PK properties remain uncharacterized in the public literature, necessitating direct side‑by‑side testing before any functional substitution can be made.

TrkA potency benchmark clinical reference

Structural Determinant of Potency: The 3‑Methoxy‑phenyl Substituent Confers Enhanced TrkA Affinity vs. Unsubstituted Phenyl Analog (Example 155)

When the 3‑methoxyphenyl group is replaced by an unsubstituted phenyl (Example 155), the TrkA IC50 drops dramatically to 0.200 nM [1]. This 6.5‑fold increase in potency for the comparator indicates that the methoxy substituent is not the sole driver of activity. The target compound’s intermediate potency (1.30 nM) implies that the 3‑methoxy moiety, in combination with the morpholinoethyl linker and the 2‑trifluoromethylphenyl urea, achieves a balanced binding mode that avoids excessive potency that might compromise selectivity. This SAR insight is critical for chemists seeking to modulate TrkA activity within a defined therapeutic window.

TrkA SAR potency determinant

Physicochemical Differentiation: Lipophilicity (cLogP) as a Determinant of Oral Bioavailability Potential

The target compound harbors a 3‑methoxyphenyl and a 2‑trifluoromethylphenyl group, yielding a calculated logP (cLogP) of approximately 3.8 [1]. In contrast, the more potent Example 155 (unsubstituted phenyl) has a cLogP of ≈3.2, while the clinically equivalent larotrectinib has a measured logD of 2.9. The higher lipophilicity of the target compound could lead to increased metabolic clearance and potential off‑target binding to hydrophobic pockets, but it may also enhance membrane permeability and brain penetration—a desirable feature for central nervous system applications. Quantitative experimental logD and metabolic stability data are not publicly available for the target compound, so this remains a class‑level inference requiring experimental verification.

lipophilicity cLogP drug-likeness

Kinase Selectivity Profile: Class‑Level Inference Based on TrkA DFG‑Interaction Motif

The diaryl urea scaffold of this compound series is known to engage the DFG‑out conformation of TrkA via a bidentate hydrogen‑bond network with Asp‑668 [1]. While selectivity data for the target compound itself are not publicly reported, close analogs within the same patent family have shown >100‑fold selectivity over a panel of 50 kinases [2]. By extension, the target compound is hypothesized to exhibit a similar selectivity gate, but confirmatory profiling against key anti‑targets (e.g., TrkB, TrkC, FGFR, VEGFR) is mandatory before its application in neurotrophin‑signaling studies.

kinase selectivity DFG motif off‑target profiling

In‑Vitro Cell‑Based Target Engagement: Comparative Antiproliferative Activity in TRK‑Fusion Cancer Cell Lines

No cell‑based antiproliferative data have been published for the target compound. However, structurally related diaryl ureas (e.g., Example 4, US9782415) have demonstrated IC50 values of 12–48 nM in Ba/F3‑ETV6‑NTRK1 cells [1]. Assuming similar cellular permeability and target engagement, the target compound could be expected to exhibit comparable cellular potency, but this remains unvalidated. In contrast, the clinical comparator larotrectinib achieves GI50 values of 2–10 nM in the same model system [2]. Without direct cellular data, the compound cannot be recommended for cell‑based phenotypic screening until its cellular activity is experimentally confirmed.

cell antiproliferation TRK fusion target engagement

Recommended Application Scenarios for 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea Based on Verified Quantitative Evidence


Biochemical TrkA Enzyme Inhibition Assays Requiring Consistent Sub‑nanomolar Potency

With a confirmed IC50 of 1.30 nM across two independent assay formats [1], the compound is ideally suited for routine biochemical TrkA inhibition studies, including high‑throughput counter‑screens and mechanism‑of‑action deconvolution. Its potency surpasses that of Example 83 (1.77 nM) [1], making it the preferred choice when maximal enzyme inhibition is desired without resorting to the ultra‑potent yet potentially promiscuous Example 155 (0.200 nM) [2]. Researchers can procure this compound with confidence that it will deliver reproducible enzyme inhibition data, provided IC50 values are re‑determined in their own assay system.

Structure‑Activity Relationship (SAR) Studies Focused on the Urea Linker and Morpholinoethyl Motif

The compound’s intermediate potency (1.30 nM) and well‑defined structure make it an excellent starting point for medicinal chemistry optimization [1]. By comparing its potency to that of the unsubstituted phenyl variant (Example 155, 0.200 nM) [2] and the heteroaryl‑substituted Example 83 (1.77 nM) [1], chemists can rationally design focused libraries that explore the steric and electronic effects of the 3‑methoxy and 2‑trifluoromethyl substituents. The compound’s high purity (≥95% by LC‑MS) ensures that observed SAR trends are not confounded by impurities .

In‑Vitro Pharmacology Bridging Studies Between Larotrectinib and Novel Urea Chemotypes

Because its biochemical TrkA potency overlaps with that of larotrectinib (0.7–2.0 nM) [1], this compound can serve as a cost‑effective biochemical positive control when comparing novel chemical series to the clinical standard. However, given the lack of cellular and selectivity data, it should be used strictly in enzyme‑only assays and never as a functional substitute for larotrectinib in cell‑based or in‑vivo experiments [2]. This bridging application is particularly valuable for academic groups and early‑stage biotechs seeking to benchmark their internal TrkA hits against a well‑characterized chemotype.

Computational Modeling and Docking Studies Leveraging the DFG‑Out Binding Mode

The diaryl urea scaffold of this compound is known to engage the DFG‑out conformation of TrkA [1]. The experimentally validated enzyme IC50 (1.30 nM) provides a high‑quality training data point for computational models aimed at predicting the potency of virtual libraries. Researchers in chemoinformatics and structure‑based drug design can use this compound to calibrate scoring functions for TrkA‑specific docking or free‑energy perturbation calculations, thereby improving the predictive accuracy of their virtual screening campaigns.

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